molecular formula C18H26O2 B079893 Rhodinyl phenylacetate CAS No. 10486-14-3

Rhodinyl phenylacetate

Cat. No. B079893
CAS RN: 10486-14-3
M. Wt: 274.4 g/mol
InChI Key: SKZDJVXLRPCFQC-INIZCTEOSA-N
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Description

Rhodinyl phenylacetate is a carboxylic ester resulting from the formal condensation of phenylacetic acid with (3S)-3,7-dimethyloct-7-en-1-ol . It has a role as a flavoring agent . It is a carboxylic ester and an olefinic compound .


Synthesis Analysis

The synthesis of phenylacetate, which is functionally related to Rhodinyl phenylacetate, has been realized by direct C–H carboxymethylation of anilines bearing removable directing groups . The reaction occurred most efficiently in air, without any external base or oxidant .


Molecular Structure Analysis

The molecular formula of Rhodinyl phenylacetate is C18H26O2 . The molecular weight is 274.4 g/mol .


Physical And Chemical Properties Analysis

Rhodinyl phenylacetate has a density of 1.0±0.1 g/cm3, a boiling point of 372.4±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.9±3.0 kJ/mol, and the flash point is 120.0±20.4 °C . The index of refraction is 1.495, and the molar refractivity is 83.4±0.3 cm3 .

Scientific Research Applications

  • Polymeric proanthocyanidins catabolism : Proanthocyanidins, polyphenolic compounds in many foods and beverages, are metabolized by human colonic microflora into low-molecular-weight phenolic acids, including phenylacetic, phenylpropionic, and phenylvaleric acids. This indicates the biological transformation of dietary phenolic polymers into simple aromatic compounds (Déprez et al., 2000).

  • Rhodium complex-linked β-barrel protein for polymerization : A hybrid catalyst was created by inserting a rhodium complex into a β-barrel protein scaffold. This hybrid protein acts as a polymerization catalyst and yields trans-poly(phenylacetylene), although the rhodium complex alone typically produces cis poly(phenylacetylene) (Onoda et al., 2012).

  • Phenylacetate catabolism in Rhodococcus sp. Strain RHA1 : A cluster of genes encoding enzymes for the aerobic degradation of phenylacetic acid (PAA) was identified. This pathway plays a central role in the degradation of various aromatic compounds in gram-positive bacteria (Navarro-Llorens et al., 2005).

  • Engineering of Amine Dehydrogenase for asymmetric reductive amination : Rhodococcus phenylalanine dehydrogenase was engineered for highly enantioselective reductive amination of phenylacetone, demonstrating its potential in sustainable pharmaceutical manufacturing (Ye et al., 2015).

  • Synthesis of phenylacetic acids under rhodium-catalyzed carbonylation conditions : This study showed that benzyl halides can be efficiently carbonylated to phenylacetic acids using a rhodium catalyst, even in the presence of sensitive functionalities (Giroux et al., 2000).

Safety And Hazards

Rhodinyl phenylacetate causes serious eye irritation . It is also harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection/face protection .

properties

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZDJVXLRPCFQC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884477
Record name Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very pale yellow-greenish viscous liquid; odour of rose absolute with honey-like undertone
Record name Rhodinyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Rhodinyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.972
Record name Rhodinyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Rhodinyl phenylacetate

CAS RN

10486-14-3
Record name (3S)-3,7-Dimethyl-7-octen-1-yl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodinyl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,7-dimethyloct-7-enyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHODINYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664AOS2T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Citronellyl phenylacetate and rhodinyl phenylacetate are not reported to occur in food by the VCF*. *VCF Volatile Compounds in Food: Database/Nijssen, LM; IngenVisscher, CA van; …
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2005 - Elsevier
This publication is the ninth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 34 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 2 efsa.onlinelibrary.wiley.com
WA Poucher - 1992 - books.google.com
During the past decade there have been many changes in the perfumery industry which are not so much due to the discovery and application of new raw materials, but rather to the …
Number of citations: 24 books.google.com
WA Poucher - Perfumes, Cosmetics and Soaps: Volume II The …, 1995 - Springer
Perfumery has often been compared with music and with painting, in that creative work in all of them requires the artistic application of similar basic principles; if the fragrance, …
Number of citations: 2 link.springer.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
A Mattia, AG Renwick
Number of citations: 0
I Class
Number of citations: 0

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